3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride
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Overview
Description
3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a fluorophenyl group, and a methylbutanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the fluorophenyl intermediate, followed by the introduction of the amino and methylbutanol groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with altered functional groups.
Scientific Research Applications
3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-fluorophenylboronic acid
- 3-Amino-4-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride stands out due to its distinct combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features enable specific interactions that are not observed with other related compounds, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-11(2,14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10,14H,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCVOXQENFFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=CC=C(C=C1)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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